![molecular formula C23H24FN5O2S B2435148 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide CAS No. 1112371-81-9](/img/structure/B2435148.png)

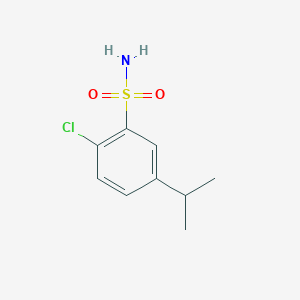

3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

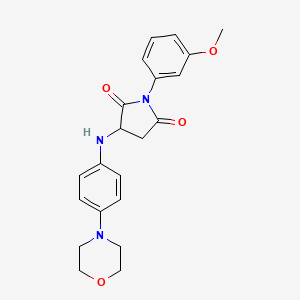

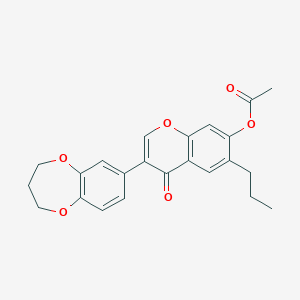

This compound is a benzimidazole derivative. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities. They consist of a fused benzene and imidazole ring structure . The compound also contains a cyclopentyl group, which is a cycloalkane consisting of a five-membered ring .

Scientific Research Applications

Antiviral Properties

- Cytomegalovirus DNA Maturation Inhibition: A study by Buerger et al. (2001) explores a compound structurally similar to 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide, highlighting its ability to inhibit cytomegalovirus (CMV) replication. This compound specifically targets CMV DNA maturation via the UL89 and UL56 gene products, demonstrating a novel mechanism of antiviral action distinct from inhibition of viral DNA synthesis or viral transcription and translation (Buerger et al., 2001).

Chemical Analysis and Synthesis

Nucleophilic Side Chains Probing

Llamas et al. (1986) describe the use of a compound related to this compound for probing nucleophilic side chains of proteins. This highlights its potential application in biochemical analysis and protein characterization (Llamas et al., 1986).

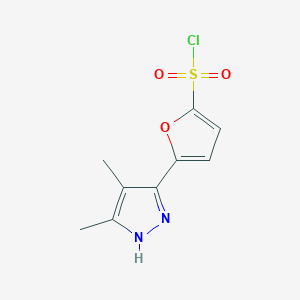

Substitute for Arylsulfonyl Isocyanates

Sa̧czewski et al. (2006) present research on the use of dimethylaminopyridinium carbamoylides as substitutes for arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas. This suggests the relevance of similar compounds in greener, safer chemical syntheses (Sa̧czewski et al., 2006).

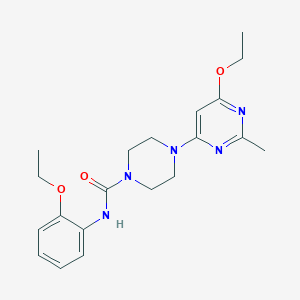

Pharmacological Research

- Anticonvulsant Agents: A study by Farag et al. (2012) on derivatives of heterocyclic compounds, which include sulfonamide moieties similar to the chemical , demonstrates significant anticonvulsive effects in some compounds. This points to potential applications in the development of anticonvulsant drugs (Farag et al., 2012).

Industrial and Material Science Applications

- Solvent Mixtures for Petrochemical Separation: Research by Salleh et al. (2019) involves the study of ionic liquids, with structural features similar to the compound , for the separation of benzene and cyclohexane. This could imply potential applications in enhancing the extraction performance in petrochemical industries (Salleh et al., 2019).

Mechanism of Action

Properties

IUPAC Name |

N-butan-2-yl-3-[1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)12-13-28-21(31)18-6-4-5-7-19(18)29-22(28)26-27-23(29)32-14-16-8-10-17(24)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLRMUSWANZGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)